NEUROPEPTIDE K, PORCINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

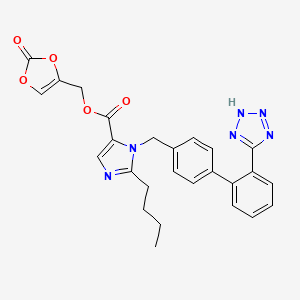

Neuropeptide K, porcine, is a 36 amino acid peptide that contains the Substance K sequence at its C-terminus . It can be cleaved to release Neurokinin A . Pre-Pro-Tachykinin is the precursor for Neuropeptide K . Neuropeptide K is one of the members of the family of Tachykinins . It is an endogenous C-terminal extended form of neurokinin A that binds the neurokinin 2 (NK2) receptor . It displays vasodepressor and cardiomodulatory activities; it also acts as an anorexigenic peptide, decreasing food intake in vivo .

Synthesis Analysis

Neuropeptide K is derived from larger precursor proteins, referred to as prepropeptides . The peptide is encoded in the genome as part of these larger precursor proteins . The precursor for Neuropeptide K is Pre-Pro-Tachykinin .Molecular Structure Analysis

The molecular formula of Neuropeptide K, porcine, is C175H284N52O52S . It has a molecular weight of 3980.53 . The sequence of Neuropeptide K is DADSSIEKQVALLKALYGHGQISHKRHKTDSFVGLM-NH2 .Chemical Reactions Analysis

Neuropeptide K undergoes post-translational modifications that affect its biological activity . It is derived from larger precursor proteins, referred to as prepropeptides . The peptide is encoded in the genome as part of these larger precursor proteins .Physical And Chemical Properties Analysis

Neuropeptide K, porcine, is soluble in water . It is stored in the DRY form at 0 - 5°C . For best and repeatable results, the peptide is rehydrated immediately before using .Mécanisme D'action

Safety and Hazards

Orientations Futures

Neuropeptides, including Neuropeptide K, are important cell-cell signaling molecules that mediate many physiological processes . With advancements in technology and technical expertise, there is potential for the development of new therapies targeting cellular, viral, and radiochemical neuroendovascular infusion . These developments present both unique opportunities and challenges in the way we will treat neuro-oncology in the coming years .

Propriétés

Numéro CAS |

106441-70-7 |

|---|---|

Formule moléculaire |

C175H284N52O52S |

Poids moléculaire |

4271.7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)